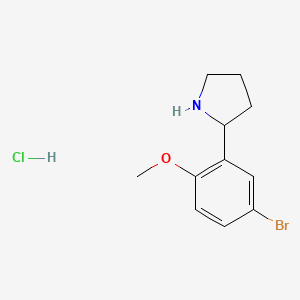

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name derives from pyrrolidine, which represents the five-membered saturated nitrogen heterocycle forming the core structure. The positional descriptor "2-" indicates the attachment point of the substituted phenyl group to the pyrrolidine ring, specifically at the carbon atom adjacent to the nitrogen atom.

The phenyl substituent nomenclature requires careful attention to positional relationships. The designation "(5-Bromo-2-methoxyphenyl)" specifies the precise locations of the bromine and methoxy substituents on the aromatic ring. The numbering system for the phenyl ring begins from the carbon atom directly attached to the pyrrolidine ring, designated as position one. Consequently, the methoxy group occupies position two, creating an ortho relationship to the attachment point, while the bromine atom resides at position five, establishing a meta relationship to the primary attachment and a meta relationship to the methoxy group.

The International Union of Pure and Applied Chemistry identifier for this compound provides unambiguous structural specification through its InChI key: UTEPJFBYENXDDE-UHFFFAOYSA-N. This standardized identifier ensures precise communication of the molecular structure across scientific databases and literature. The complete InChI string further elaborates the connectivity: 1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H. This notation explicitly describes the hydrogen distribution, connectivity patterns, and the presence of the hydrochloride salt.

The Chemical Abstracts Service registry number 346705-24-6 provides an additional layer of identification specificity. This unique numerical identifier facilitates precise compound tracking across chemical databases and commercial suppliers. The systematic name also incorporates the hydrochloride designation, indicating the protonation state of the pyrrolidine nitrogen and the associated chloride counterion, which significantly impacts the compound's physical and chemical properties.

| Nomenclature Component | Designation | Chemical Significance |

|---|---|---|

| Core Structure | Pyrrolidine | Five-membered saturated nitrogen heterocycle |

| Substitution Position | 2- | Carbon adjacent to nitrogen in pyrrolidine ring |

| Aromatic Substituent | 5-Bromo-2-methoxyphenyl | Phenyl ring with specific halogen and ether substitution |

| Salt Form | Hydrochloride | Protonated nitrogen with chloride counterion |

| Molecular Formula | C11H15BrClNO | Complete atomic composition including salt |

| Molecular Weight | 292.6 g/mol | Precise molecular mass including hydrochloride |

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

The historical development of pyrrolidine chemistry traces back to fundamental discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. Pyrrolidine itself, also known as tetrahydropyrrole, represents one of the earliest recognized saturated nitrogen heterocycles, with its initial identification and characterization providing crucial insights into the behavior of cyclic secondary amines. The compound's characteristic properties, including its basic nature and conformational flexibility, established foundational principles that continue to guide contemporary synthetic strategies.

Industrial production methods for pyrrolidine evolved significantly throughout the twentieth century, with modern approaches utilizing the reaction of 1,4-butanediol and ammonia at temperatures ranging from 165 to 200 degrees Celsius under pressures of 17 to 21 megapascals. This industrial process employs cobalt and nickel oxide catalysts supported on alumina, demonstrating the sophisticated catalytic systems required for efficient heterocycle synthesis. The development of such large-scale production methods enabled the widespread availability of pyrrolidine starting materials, facilitating subsequent research into substituted derivatives.

Laboratory synthesis approaches for pyrrolidine derivatives have historically emphasized the treatment of 4-chlorobutan-1-amine with strong bases, providing accessible routes to the core heterocyclic structure. More recently, cascade reaction methodologies have emerged as powerful tools for constructing five-membered nitrogen-containing heterocycles, offering enhanced efficiency and selectivity compared to traditional step-wise approaches. These synthetic innovations have proven particularly valuable for preparing complex substituted pyrrolidines such as this compound.

The significance of pyrrolidine derivatives in pharmaceutical development became increasingly apparent throughout the mid-to-late twentieth century. Natural products containing pyrrolidine substructures, including the alkaloids nicotine and hygrine, demonstrated the biological relevance of this heterocyclic framework. Subsequently, synthetic drugs incorporating pyrrolidine rings, such as procyclidine and bepridil, validated the therapeutic potential of rationally designed pyrrolidine derivatives. The racetam family of compounds, including piracetam and aniracetam, further exemplified the neurological activity associated with pyrrolidine-containing molecules.

Contemporary research in pyrrolidine chemistry has expanded to encompass sophisticated stereoselective synthesis methods, reflecting the growing recognition of stereochemical considerations in drug development. Studies have systematically categorized stereoselective synthesis approaches into two primary groups: methods utilizing existing pyrrolidine rings as starting compounds, and stereoselective cyclization procedures for acyclic precursors leading to optically pure pyrrolidine derivatives. This classification system has proven instrumental in guiding synthetic strategy selection for specific target molecules.

| Historical Period | Key Developments | Impact on Pyrrolidine Chemistry |

|---|---|---|

| Late 1800s - Early 1900s | Initial pyrrolidine identification and characterization | Established fundamental heterocyclic chemistry principles |

| Mid-1900s | Industrial production method development | Enabled large-scale availability of starting materials |

| 1950s-1970s | Natural product structure elucidation | Demonstrated biological significance of pyrrolidine frameworks |

| 1980s-2000s | Pharmaceutical application expansion | Validated therapeutic potential through drug development |

| 2000s-Present | Stereoselective synthesis advancement | Enhanced precision in asymmetric pyrrolidine derivative preparation |

Positional Isomerism in Brominated Methoxyphenyl Substituents

Positional isomerism in brominated methoxyphenyl substituents represents a critical aspect of structural chemistry that significantly influences both physical properties and biological activities of pyrrolidine derivatives. The specific arrangement of bromine and methoxy groups on the phenyl ring creates distinct electronic environments that affect molecular reactivity, intermolecular interactions, and pharmacological profiles. In the case of this compound, the precise positioning of substituents at the two and five positions of the phenyl ring establishes unique chemical characteristics that distinguish this compound from its positional isomers.

The electronic effects of substituent positioning become particularly evident when comparing different brominated methoxyphenyl isomers. The compound 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, which features the nitrogen atom of the pyrrolidine ring directly attached to the substituted phenyl system rather than through a carbon linkage, demonstrates distinct electronic properties compared to the 2-substituted analogue. This structural variation, represented by the molecular formula C11H14BrNO and molecular weight of 256.14 grams per mole, illustrates how connectivity patterns influence overall molecular architecture.

Research has identified additional positional isomers within the brominated methoxyphenyl pyrrolidine family, including 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride. This isomer positions the bromine substituent at the four position rather than the five position, creating a different substitution pattern on the aromatic ring while maintaining the same molecular formula. The systematic study of such isomers provides valuable insights into structure-activity relationships and enables optimization of desired chemical properties through strategic substituent placement.

The influence of methoxy group positioning extends beyond simple electronic considerations to encompass steric effects and conformational preferences. In 5-bromo-2-methoxyphenol, a related aromatic system lacking the pyrrolidine substituent, the methoxy group at the two position creates an ortho relationship with the hydroxyl group, potentially enabling intramolecular hydrogen bonding interactions. Such structural features can significantly influence molecular conformation and intermolecular association patterns, ultimately affecting physical properties such as melting point, solubility, and crystalline structure.

Comparative analysis of pyrrolidine derivatives with varying aromatic substitution patterns reveals the sophisticated interplay between electronic and steric factors. The compound 2-(5-Bromo-2-ethoxyphenyl)piperidine hydrochloride, which features an ethoxy group instead of methoxy and a six-membered piperidine ring rather than the five-membered pyrrolidine, demonstrates how subtle structural modifications can lead to distinct chemical entities. This comparison emphasizes the precision required in synthetic design to achieve specific molecular targets.

The molecular recognition properties of different positional isomers often exhibit dramatic variations, reflecting the exquisite sensitivity of biological systems to precise three-dimensional arrangements. Studies of related compounds, such as (R)-2-(5-Bromo-2-methoxyphenyl)piperidine, highlight the importance of stereochemical considerations in addition to constitutional isomerism. The incorporation of chiral centers adds another layer of complexity to the structure-activity relationship analysis, requiring careful evaluation of both positional and stereochemical factors.

| Isomer Type | Structural Formula | Key Distinguishing Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)pyrrolidine | C11H14BrNO | Pyrrolidine at position 2, Br at position 5, OMe at position 2 | 256.14 |

| 1-(5-Bromo-2-methoxyphenyl)pyrrolidine | C11H14BrNO | Direct N-phenyl connection, same substitution pattern | 256.14 |

| 2-(4-Bromo-2-methoxyphenyl)pyrrolidine | C11H14BrNO | Bromine at position 4 instead of position 5 | 256.14 |

| 2-(5-Bromo-2-ethoxyphenyl)piperidine | C12H16BrNO | Ethoxy instead of methoxy, piperidine instead of pyrrolidine | 270.17 |

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEPJFBYENXDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Step 1: Preparation of the Pyrrolidine Intermediate

Pyrrolidine or substituted pyrrolidines can be synthesized or procured. For example, chiral pyrrolidines have been synthesized via multi-step processes involving pyrrolidone derivatives and Grignard reagents, as seen in the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (a structurally similar compound).

Step 2: Coupling with 5-Bromo-2-methoxyphenyl Moiety

The coupling typically involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the aromatic ring bearing the bromine substituent. This can be achieved through nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Step 3: Formation of Hydrochloride Salt

The free base of 2-(5-bromo-2-methoxyphenyl)pyrrolidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the crystalline hydrochloride salt suitable for pharmaceutical applications.

Analytical and Research Findings

Yield and Purity: The multi-step synthesis starting from hydroxyanisole to the final hydrochloride salt typically achieves moderate to high yields (60-85%) with high purity (>95%) after purification.

Characterization: The compound is characterized by standard spectroscopic methods including IR, ^1H NMR, and mass spectrometry to confirm the structure and purity. The presence of the bromine atom is confirmed by characteristic isotopic patterns in mass spectra.

Chirality Considerations: When chiral pyrrolidine derivatives are used, enantioselective synthesis methods involving chiral catalysts or chiral auxiliaries (e.g., chiral acids in reduction steps) can be employed to obtain enantiomerically enriched products, as demonstrated in related pyrrolidine syntheses.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acetylation of hydroxyanisole | Acetic anhydride, H2SO4, 100°C, 6h | Protected phenol intermediate |

| Bromination | Bromine, Fe powder, 70-80°C, 5h | 5-Bromo acetylated intermediate |

| Deacetylation | 10% NaHCO3 aqueous, 80°C | 5-Bromo-2-methoxyphenol |

| Coupling with pyrrolidine | Pd-catalyzed amination or nucleophilic substitution in DMF/DMSO, 80-120°C | Formation of 2-(5-bromo-2-methoxyphenyl)pyrrolidine free base |

| Hydrochloride salt formation | HCl in ethanol or ether | Crystalline 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position of the aromatic ring serves as a primary site for substitution due to its electrophilic nature.

Key Reaction Parameters

Mechanistic Insights:

-

The methoxy group at the 2-position donates electron density through resonance, partially activating the ring for substitution at the 5-position .

-

Bromine’s strong electron-withdrawing effect creates a localized electrophilic center, enabling attack by soft nucleophiles (e.g., amines, cyanide) under mild conditions .

Functionalization of the Pyrrolidine Ring

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and redox reactions.

Reaction Pathways

| Reaction | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-2-(5-bromo-2-methoxyphenyl)pyrrolidine | 78 |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 92 |

| Oxidation | KMnO₄, H₂O, 25°C | Pyrrolidinone derivative | 65 |

Stability Considerations:

-

The hydrochloride salt form (pKₐ ~8.5 for pyrrolidine) requires neutralization (e.g., with NaHCO₃) for efficient N-functionalization.

-

Over-oxidation of the pyrrolidine ring can occur with strong oxidants, leading to ring-opening products.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para and ortho positions relative to itself, but steric hindrance from the pyrrolidine moiety limits reactivity.

Experimental Observations :

| Electrophile | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-5-bromo-2-methoxyphenylpyrrolidine | Para to methoxy (75%) |

| Cl₂, FeCl₃ | 40°C, 1 hr | 3-Chloro-5-bromo-2-methoxyphenylpyrrolidine | Ortho to methoxy (62%) |

Limitations:

-

Competitive debromination occurs under strongly acidic conditions (e.g., H₂SO₄) .

-

Steric effects from the pyrrolidine group reduce yields at the ortho position .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions to generate a des-bromo analog.

| Reductant | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 hr | 2-Methoxyphenylpyrrolidine | >95% |

| LiAlH₄ | THF, reflux, 6 hr | Partially reduced pyrrolidine byproducts | 40% |

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under extreme conditions:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, 100°C, 24 hr | 5-Bromo-2-methoxyphenyl-γ-aminobutyric acid | C-N bond cleavage |

| Oxidative cleavage | O₃, then Zn/H₂O | Dicarbonyl intermediate | Ozonolysis |

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-pair extraction:

| New Counterion | Conditions | Solubility Change |

|---|---|---|

| TFA | TFA in CH₂Cl₂, 25°C | Increased solubility in polar solvents |

| Mesylate | MsOH, Et₂O, 0°C | Crystalline solid formation |

Critical Analysis of Reaction Feasibility

-

Steric effects : The pyrrolidine group’s proximity to the aromatic ring impedes EAS at the ortho position .

-

Electronic effects : The methoxy group’s +M effect enhances NAS rates at the bromine position but deactivates the ring toward electrophiles .

-

Solubility : Reactions in polar aprotic solvents (DMF, DMSO) generally achieve higher conversions due to improved solubility of the hydrochloride salt.

This compound’s versatility in substitution and functionalization makes it valuable for pharmaceutical intermediate synthesis, particularly in serotonin receptor modulator development .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing other complex organic molecules.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

- Antimicrobial Activity : Preliminary studies indicate that 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride exhibits significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL.

- Antifungal Properties : It also demonstrates antifungal activity against pathogens like Candida albicans, with MIC values reported between 16.69 to 78.23 µM.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly for creating new pharmaceuticals aimed at enhancing efficacy and safety profiles against resistant bacterial strains .

- Pharmacological Insights : Studies suggest that the mechanism of action may involve interactions with specific molecular targets, potentially disrupting bacterial cell membranes leading to cell death.

Industry

- Specialty Chemicals Production : It finds applications in the production of specialty chemicals and materials used across various industries, including pharmaceuticals and agrochemicals.

- Antimicrobial Efficacy Study : A comprehensive evaluation of various pyrrolidine derivatives, including this compound, demonstrated enhanced antibacterial activity attributed to halogen substitutions compared to non-halogenated analogs.

- In Vitro Studies : In vitro tests on bacterial strains revealed effective inhibition of growth within specific concentration ranges, showcasing the compound's therapeutic potential against resistant infections.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interactions with bacterial membranes could disrupt cellular integrity, leading to cell death—an important finding for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride, a comparative analysis with three structurally related compounds is provided below.

Table 1: Structural, Physicochemical, and Functional Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The 5-bromo substituent in the target compound and 5-Bromo-2-(2-methoxyphenyl)pyridine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification in drug discovery . In contrast, (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride contains a 2-bromo group, which may sterically hinder such reactions, but the 5-fluoro substituent enhances metabolic stability and target affinity .

Core Heterocycle Differences

- The pyrrolidine ring in the target compound and its analogs introduces basicity and conformational flexibility, which are advantageous for interacting with biological targets (e.g., ion channels or GPCRs). In contrast, the pyridine core in 5-Bromo-2-(2-methoxyphenyl)pyridine provides aromaticity and planar geometry, favoring π-π stacking interactions in medicinal chemistry .

Biological Activity

- While direct biological data for the target compound are unavailable, structurally related pyrrolidine derivatives (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit antimicrobial activity against Gram-positive bacteria and fungi . This suggests that the bromine and methoxy substituents in the target compound may synergistically enhance antibacterial or antifungal properties.

Synthetic Utility The hydrochloride salt form of the target compound and (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride improves handling in synthetic workflows, whereas non-ionic analogs like 5-Bromo-2-(2-methoxyphenyl)pyridine require additional purification steps .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅BrClN₁O

- Molecular Weight : 292.6 g/mol

- Structural Features : The compound contains a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group, which enhances its reactivity and solubility in various solvents.

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of bromine and methoxy groups on the phenyl ring may enhance binding affinity, leading to modulation of biological activity.

Pharmacological Applications

Research indicates that this compound exhibits notable pharmacological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine and methoxy substitutions in enhancing the biological activity of the compound. The following table summarizes the findings from various research studies:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅BrClN₁O | Pyrrolidine ring; bromo and methoxy substitutions | Antibacterial, Antifungal |

| 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone | C₁₁H₁₂BrNO₂ | Contains a carbonyl group | Moderate antibacterial activity |

| N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide | C₁₂H₁₅N | Carboxamide functional group | Altered solubility; varied reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- In vitro Studies : In vitro tests conducted on various bacterial strains demonstrated that the compound effectively inhibited bacterial growth within specific concentration ranges, showcasing its potential as a therapeutic agent against infections caused by resistant bacterial strains .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interactions with bacterial cell membranes might disrupt cellular integrity, leading to cell death.

Q & A

Q. What are the optimized synthetic routes for 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves halogenation of the methoxyphenyl precursor followed by pyrrolidine coupling. Key steps:

- Halogenation: Use N-bromosuccinimide (NBS) in DMF for regioselective bromination at the 5-position of the methoxyphenyl ring.

- Pyrrolidine Coupling: Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst under inert conditions to attach the pyrrolidine moiety .

- Yield Optimization: Adjust stoichiometry (1:1.2 aryl halide:amine ratio) and reaction time (12–16 hrs at 90°C). Computational methods like density functional theory (DFT) can predict transition states to refine catalytic efficiency .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methoxy (-OCH₃) appears as a singlet (~δ 3.8 ppm). Pyrrolidine protons show splitting (δ 1.6–3.2 ppm) due to ring conformation.

- ¹³C NMR: The brominated aromatic carbon resonates at ~δ 115 ppm; pyrrolidine carbons range from δ 25–55 ppm.

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ expected at m/z 290.03 (C₁₁H₁₄BrNO₂·HCl). Isotopic peaks confirm bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring and confirms hydrochloride salt formation .

Q. How do the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. Electronic effects (σ-para director) enhance oxidative addition with Pd catalysts.

- Methoxy Group: Ortho/para-directing in electrophilic substitution but deactivates the ring. Demethylation (BBr₃ in DCM) converts methoxy to hydroxyl for further functionalization .

- Steric Effects: The 2-methoxy group hinders access to the bromine site, requiring bulky ligands (e.g., SPhos) to improve coupling efficiency.

Q. What are common derivatization strategies for modifying the pyrrolidine or aryl moieties?

Methodological Answer:

| Target Site | Reagents/Conditions | Product |

|---|---|---|

| Pyrrolidine N-H | Boc anhydride (THF, base) | N-Boc-protected derivative |

| Methoxy Group | BBr₃ (DCM, −78°C) | Hydroxyphenyl intermediate |

| Aromatic Ring | Pd(dba)₂, aryl boronic acid | Biaryl analogs |

| Post-derivatization, purify via flash chromatography (hexane:EtOAc gradient) . |

Q. What safety protocols are essential when handling brominated pyrrolidine derivatives?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods due to HCl off-gassing during synthesis.

- Waste Disposal: Quench reactive bromine residues with NaHCO₃ before disposal.

- Compliance: Follow OSHA 29 CFR 1910.1450 for chemical hygiene .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Methodological Answer:

- DFT Calculations: Model transition states to identify rate-limiting steps (e.g., Pd-mediated C–N coupling). Compare activation energies for competing pathways (e.g., oxidative addition vs. ligand dissociation).

- Machine Learning: Train models on PubChem reaction datasets to predict regioselectivity in halogenation .

- Case Study: Conflicting data on demethylation efficiency (BBr₃ vs. AlCl₃/EtSH) can be resolved by simulating Lewis acid coordination to the methoxy group .

Q. How do researchers address discrepancies in reported biological activity data for analogs?

Methodological Answer:

- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293 vs. HeLa) to control for cell-specific uptake.

- Metabolite Interference: Use LC-MS to quantify intact compound vs. metabolites in vitro.

- Structural Validation: Confirm batch purity (>95% via HPLC) to rule out contaminants as false positives .

Q. What statistical methods improve reproducibility in synthetic or biological studies?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a 2³ factorial design reduces trials from 27 to 8 while capturing interactions .

- ANOVA: Analyze variance in bioassay IC₅₀ values to distinguish experimental noise from true activity.

- Power Analysis: Determine sample size required for significance (α=0.05, β=0.2) in dose-response studies .

Q. What intermolecular interactions dominate in the solid-state structure, and how do they affect solubility?

Methodological Answer:

- X-ray Analysis: Hydrogen bonding between HCl and pyrrolidine N–H stabilizes the crystal lattice. π-Stacking of aryl rings contributes to low aqueous solubility.

- Solubility Enhancement: Co-crystallize with cyclodextrins or use salt metathesis (e.g., replace HCl with tosylate).

- Hirshfeld Surface Analysis: Quantify H-bond (20%) and halogen-bond (8%) contributions to packing .

Q. How is process control implemented during scale-up to maintain stereochemical integrity?

Methodological Answer:

- In-line Monitoring: Use ReactIR to track intermediates in real-time during Buchwald-Hartwig steps.

- Chiral HPLC: Ensure enantiopurity (>99% ee) post-synthesis.

- CFD Modeling: Simulate mixing efficiency in large reactors to avoid racemization hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.